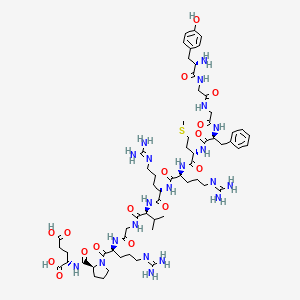
Brexpiprazole
Übersicht
Beschreibung
Brexpiprazole, sold under the brand name Rexulti, is an atypical antipsychotic medication used primarily for the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . It was developed by Otsuka Pharmaceutical Co., Ltd. and H. Lundbeck A/S and was approved for medical use in the United States in July 2015 . This compound is known for its high affinity for serotonin, dopamine, and alpha-adrenergic receptors, making it a serotonin-dopamine activity modulator .
Wirkmechanismus
Target of Action
Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
This compound’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, this compound acts as an antagonist , blocking the action of natural neurotransmitters .
Biochemical Pathways
It’s known that this compound modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, this compound has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .
Pharmacokinetics
This compound is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . This compound undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .
Biochemische Analyse
Biochemical Properties
Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist . It has a high affinity for serotonin, dopamine, and alpha (α)-adrenergic receptors . This compound is mainly metabolized by CYP3A4 and CYP2D6 .
Cellular Effects
This compound has been shown to inhibit the proliferation and suppress the migration ability of colorectal cancer cells . It exerts these effects by inhibiting the EGFR pathway . It also induces mitochondrial toxicity in primary embryonic mouse neurons .
Molecular Mechanism
The efficacy of this compound may be attributed to combined partial agonist activity at 5-HT 1A and dopamine D2 receptors, and antagonist activity at 5-HT 2A receptors . It has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel .
Temporal Effects in Laboratory Settings
In laboratory settings, aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability .
Metabolic Pathways
This compound is mainly metabolized by CYP3A4 and CYP2D6 . This compound and its major metabolite, DM-3411, were the predominant drug moieties in the systemic circulation following single and multiple dose administration .
Transport and Distribution
This compound has a large volume of distribution following intravenous administration, indicating extravascular distribution . It is highly bound (>99%) to albumin and α1-acid glycoprotein .
Vorbereitungsmethoden
Brexpiprazole is synthesized through a multi-step process involving several key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material. The process includes the following steps :
Diprotecting 1,4-butanediol: The alcoholic group is activated with a tosyl group.
Coupling Reaction: The diprotected 1,4-butanediol is reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base.
Formation of Spiro-Tosyl Salt: The reaction results in the formation of a novel intermediate, the spiro-tosyl salt.
Industrial production methods involve optimizing these reactions to ensure high yield and purity, often using high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the process .
Analyse Chemischer Reaktionen
Brexpiprazole durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kaliumcarbonat, Natriumcarbonat, N,N-Dimethylacetamid und Palladiumkatalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .
Wissenschaftliche Forschungsanwendungen
Brexpiprazole hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound wirkt als Serotonin-Dopamin-Aktivitätsmodulator. Sein Wirkmechanismus beinhaltet partielle Agonistenaktivität an Serotonin-5-HT1A- und Dopamin-D2-Rezeptoren und Antagonistenaktivität an Serotonin-5-HT2A-Rezeptoren . Diese kombinierte Aktivität trägt dazu bei, das Gleichgewicht der Serotonin- und Dopaminspiegel im Gehirn zu halten, was für seine therapeutische Wirkung bei der Behandlung psychiatrischer Erkrankungen entscheidend ist . Zusätzlich hat this compound eine hohe Affinität zu Alpha-Adrenorezeptoren, was zu seinem Gesamtpharmakologieprofil beiträgt .
Vergleich Mit ähnlichen Verbindungen
Brexpiprazole wird häufig mit Aripiprazole verglichen, einem anderen atypischen Antipsychotikum. Beide Verbindungen haben Ähnlichkeiten in ihrem Wirkmechanismus als partielle Agonisten von Dopamin- und Serotoninrezeptoren. This compound hat mehrere einzigartige Eigenschaften :
Niedrigere intrinsische Aktivität: This compound hat eine geringere intrinsische Aktivität an D2-Rezeptoren im Vergleich zu Aripiprazole, was zu weniger Nebenwirkungen wie Akathisie und extrapyramidalen Symptomen führen kann.
Höhere Affinität zu Serotoninrezeptoren: This compound hat eine stärkere antagonistische Wirkung auf 5-HT2A- und 5-HT1A-Rezeptoren, was seine Wirksamkeit bei der Behandlung depressiver Symptome verstärken kann.
Verbesserte Verträglichkeit: Klinische Studien deuten darauf hin, dass this compound im Vergleich zu Aripiprazole eine verbesserte Verträglichkeit aufweisen kann, mit einer geringeren Häufigkeit von Nebenwirkungen.
Andere ähnliche Verbindungen sind Risperidon, Quetiapin und Olanzapin, die ebenfalls zur Behandlung psychiatrischer Erkrankungen eingesetzt werden, sich aber in ihren Rezeptorbindungsprofilen und Nebenwirkungsprofilen unterscheiden.
Eigenschaften
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238527 | |
| Record name | Brexpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |
| Record name | Brexpiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913611-97-9 | |
| Record name | Brexpiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brexpiprazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brexpiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brexpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BREXPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)
